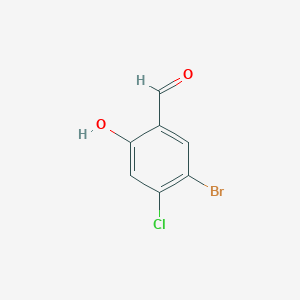

5-Bromo-4-chloro-2-hydroxybenzaldehyde

Description

Significance of Halogenated Aromatic Aldehydes in Organic Synthesis and Medicinal Chemistry

Halogenated aromatic aldehydes represent a class of organic compounds of substantial importance in both organic synthesis and medicinal chemistry. wisdomlib.org Aromatic aldehydes, characterized by an aldehyde group attached to an aromatic ring, are fundamental precursors in the synthesis of a wide array of more complex molecules, including dyes, Schiff bases, and various heterocyclic compounds. amazonaws.comwisdomlib.org Their utility as versatile intermediates is well-established in the pharmaceutical industry for creating therapeutic agents. wisdomlib.orgamazonaws.com

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring significantly modifies the molecule's chemical and physical properties. nih.gov Halogenation can enhance the lipophilicity and metabolic stability of a compound, which are critical factors in drug design. wisdomlib.org This modification often leads to an improved biological profile, as halogenated compounds can exhibit increased permeability through cell membranes. mdpi.com Consequently, halogenated organic compounds are ubiquitous as building blocks for pharmaceuticals, agrochemicals, and materials science applications. nih.govacs.org They serve as key starting materials in numerous organic transformations, such as cross-coupling reactions and nucleophilic substitutions, which are essential for constructing complex molecular architectures. nih.gov The strategic placement of halogens can influence a molecule's pharmacological properties, with studies showing that halogenated derivatives can possess enhanced antibacterial and antifungal activities. amazonaws.com

Overview of 5-Bromo-4-chloro-2-hydroxybenzaldehyde within the Halogenated Hydroxybenzaldehyde Class

This compound is a specific member of the halogenated salicylaldehydes (2-hydroxybenzaldehydes) class. Salicylaldehydes are themselves a noteworthy subclass of aromatic aldehydes, distinguished by a hydroxyl group positioned ortho to the aldehyde group, which can influence reactivity and complex formation. researchgate.nethmdb.ca

The structure of this compound is characterized by a benzene (B151609) ring substituted with an aldehyde group, a hydroxyl group at position 2, a chlorine atom at position 4, and a bromine atom at position 5. This specific substitution pattern differentiates it from other related compounds such as 5-bromosalicylaldehyde (B98134) , 4-chlorosalicylaldehyde nih.gov, and 3,5-dibromosalicylaldehyde (B1199182). mdpi.com The presence of two different halogens, bromo and chloro, on the same aromatic aldehyde scaffold makes it a unique building block.

Detailed properties of the compound are summarized in the table below.

| Property | Value |

| CAS Number | 876492-31-8 chemsrc.com |

| Molecular Formula | C₇H₄BrClO₂ scbt.com |

| Molecular Weight | 235.46 g/mol scbt.com |

| Appearance | Pale yellow to yellow powder or crystals thermofisher.com |

| Purity | Typically ≥96.0% or 97.0% chemsrc.comthermofisher.com |

A potential synthetic route for this compound starts with 3-Chlorophenol, which is subsequently treated with chloroform (B151607) and bromine to yield the final product. chemsrc.com

Scope and Research Objectives of the Academic Investigation into this compound

The academic investigation of a compound like this compound is typically driven by its potential as a precursor in the synthesis of novel, complex molecules with specific functional properties. The primary research objectives would focus on several key areas:

Synthetic Utility and Derivatization: A core objective is to explore the reactivity of this compound as a synthetic intermediate. This involves using it in condensation reactions, for example with amines or thiosemicarbazides, to form new Schiff bases or thiosemicarbazone ligands. tandfonline.com The presence of the ortho-hydroxyl group makes it an excellent candidate for forming stable metal complexes.

Coordination Chemistry: A significant research avenue involves synthesizing organometallic complexes. tandfonline.com By reacting the compound or its derivatives with various metal ions (e.g., tin, manganese, copper), researchers can create new coordination compounds. The objective is to study the resulting geometries and electronic properties, which are influenced by the coordinated metal and the substituent pattern on the ligand. mdpi.comtandfonline.com

Evaluation of Biological Activity: Drawing from the known biological importance of halogenated compounds, a crucial objective is to screen the newly synthesized derivatives for potential pharmacological activity. amazonaws.commdpi.com For instance, research on related thiosemicarbazone complexes derived from 5-bromosalicylaldehyde has shown cytotoxic activities against human cancer cell lines. tandfonline.com Therefore, a key goal would be to assess the anticancer, antibacterial, or antifungal properties of molecules derived from this compound.

The investigation into this compound is thus aimed at leveraging its unique structure to generate novel chemical entities and to systematically explore their potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRYILHFKYOXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428277 | |

| Record name | 5-bromo-4-chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876492-31-8 | |

| Record name | 5-bromo-4-chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4 Chloro 2 Hydroxybenzaldehyde

Strategies for Regioselective Halogenation of 2-Hydroxybenzaldehyde Precursors

The direct and sequential halogenation of salicylaldehyde (B1680747) and its derivatives represents a primary route to 5-Bromo-4-chloro-2-hydroxybenzaldehyde. The inherent directing effects of the hydroxyl (an activating ortho-, para-director) and the formyl (a deactivating meta-director) groups on the aromatic ring play a crucial role in determining the outcome of the electrophilic substitution reactions.

Direct Bromination and Chlorination Approaches

Direct halogenation of salicylaldehyde with both bromine and chlorine in a single step is generally not a preferred method for synthesizing this compound due to the difficulty in controlling the regioselectivity. The reaction often leads to a mixture of mono-, di-, and poly-halogenated products, making the isolation of the desired isomer challenging. nih.govresearchgate.net The reactivity of the halogens and the reaction conditions can significantly impact the product distribution.

Sequential Halogenation Protocols

A more controlled and regioselective approach involves the sequential introduction of the halogen atoms. This can be achieved by first synthesizing a mono-halogenated salicylaldehyde and then introducing the second halogen atom. The order of halogenation is critical in directing the substitution to the desired positions.

For instance, the synthesis of the isomeric compound, 3-bromo-5-chlorosalicylaldehyde, has been successfully achieved by the bromination of 5-chlorosalicylaldehyde (B124248) using N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com This suggests that a similar strategy could be employed for the synthesis of this compound, potentially starting with 4-chlorosalicylaldehyde and subsequently brominating it. The hydroxyl group at position 2 and the chlorine at position 4 would direct the incoming electrophilic bromine to the 5-position.

Multi-Step Synthetic Routes Incorporating Halogen Substituents

An alternative to the direct halogenation of salicylaldehyde involves building the target molecule from precursors that already contain the required halogen substituents. This can offer better control over the final substitution pattern.

Approaches via Intermediate Brominated Phenols

One such strategy involves the formylation of a di-halogenated phenol (B47542). For example, a synthetic route to the isomer 3-bromo-4-chloro-2-hydroxybenzaldehyde (B2358386) starts from 2-bromo-3-chlorophenol. chemicalbook.com This phenol is subjected to a formylation reaction, which introduces the aldehyde group at the ortho position to the hydroxyl group, yielding the desired salicylaldehyde derivative. A similar approach could be envisioned for this compound, starting from the corresponding 4-bromo-5-chlorophenol.

Methodologies Involving Chlorinated Salicylaldehydes

As mentioned in the sequential halogenation protocols, starting with a chlorinated salicylaldehyde is a viable route. The synthesis of 5-chlorosalicylaldehyde itself is a well-established industrial process involving the direct chlorination of salicylaldehyde. nih.gov This mono-halogenated intermediate can then be subjected to bromination to introduce the bromine atom at the 5-position, directed by the activating hydroxyl group and the existing chloro substituent.

Optimization of Reaction Conditions and Yields for Enhanced Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

For halogenation reactions, key factors to consider include:

Halogenating Agent: The choice between elemental halogens (Br₂, Cl₂) and milder, more selective reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can significantly affect the regioselectivity and minimize side reactions.

Solvent: The polarity of the solvent can influence the reaction rate and the solubility of the reactants and intermediates. Common solvents for halogenation include acetic acid, chloroform (B151607), and N,N-dimethylformamide (DMF).

Temperature: Controlling the reaction temperature is crucial to prevent over-halogenation and the formation of undesired byproducts.

Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate or control the regioselectivity.

For formylation reactions of phenols, the choice of the formylating agent and reaction conditions is critical. Various methods like the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions can be employed, each with its own advantages and limitations regarding yield and regioselectivity.

Below is a table summarizing potential synthetic strategies and key considerations for optimization:

| Strategy | Starting Material | Key Reagents | Potential Advantages | Key Optimization Parameters |

| Sequential Halogenation | 4-Chlorosalicylaldehyde | Brominating agent (e.g., NBS) | Good regiochemical control | Choice of brominating agent, solvent, temperature |

| Sequential Halogenation | 5-Bromosalicylaldehyde (B98134) | Chlorinating agent (e.g., NCS) | Potentially good regioselectivity | Choice of chlorinating agent, solvent, temperature |

| Formylation of Dihalogenated Phenol | 4-Bromo-5-chlorophenol | Formylating agent (e.g., in Duff or Vilsmeier-Haack reaction) | Avoids direct halogenation of the aldehyde | Choice of formylation method and conditions |

Further research and experimental validation are necessary to determine the most efficient and high-yielding synthetic route to this compound.

Considerations for Scalable and Sustainable Synthesis

The industrial production of fine chemicals like this compound necessitates synthetic routes that are not only high-yielding but also economically viable and environmentally benign. A scalable and sustainable synthesis strategy for this compound would likely commence from a readily available starting material such as 4-chlorophenol (B41353). The key transformations would involve a regioselective formylation to introduce the aldehyde group at the ortho-position to the hydroxyl group, followed by a regioselective bromination at the 5-position.

A plausible synthetic pathway is outlined below:

Ortho-Formylation of 4-Chlorophenol: The first step would involve the introduction of a formyl group onto the 4-chlorophenol backbone, specifically at the position ortho to the hydroxyl group to yield 4-chloro-2-hydroxybenzaldehyde (B58158).

Regioselective Bromination: The subsequent step would be the bromination of 4-chloro-2-hydroxybenzaldehyde at the 5-position, which is activated by the hydroxyl and formyl groups, to obtain the final product, this compound.

For each of these steps, several methodologies can be considered, with a focus on green chemistry principles such as atom economy, use of safer solvents, energy efficiency, and waste reduction.

Sustainable Approaches to Ortho-Formylation:

Traditional formylation methods like the Reimer-Tiemann reaction often suffer from drawbacks such as the use of hazardous chlorinated solvents and the formation of isomeric byproducts, making them less suitable for sustainable large-scale production. More contemporary and greener alternatives are therefore preferred.

One such method involves the use of magnesium chloride and paraformaldehyde. This approach has been demonstrated to be a simple, efficient, and regioselective method for the ortho-formylation of phenols and is applicable for large-scale preparations. scbt.com The reaction can be carried out in solvents like tetrahydrofuran (B95107) or acetonitrile. scbt.com

Continuous flow synthesis represents another significant advancement for scalable production. A palladium-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas (a mixture of carbon monoxide and hydrogen) has been developed in a continuous flow system. researchgate.net This method offers good to excellent yields and the use of a continuous process allows for better control over reaction parameters, improved safety, and easier scale-up. researchgate.net

Biocatalysis offers a promising avenue for sustainable formylation. While specific enzymes for the direct formylation of 4-chlorophenol are still under development, the broader field of biocatalytic C-H activation is rapidly advancing. thieme.de The use of enzymes could enable highly selective reactions under mild, aqueous conditions, thereby minimizing waste and energy consumption.

Table 1: Comparison of Ortho-Formylation Methods for Phenols

| Method | Reagents | Advantages for Scalable/Sustainable Synthesis |

| Magnesium Chloride/Paraformaldehyde | MgCl₂, Paraformaldehyde, Triethylamine | Simple, efficient, high regioselectivity, applicable to large-scale preparations. scbt.com |

| Continuous Flow Formylation | Aryl fluorosulfonates, Syngas (CO/H₂), Palladium catalyst | Good to excellent yields, enhanced safety, precise process control, easy scale-up. researchgate.net |

| Biocatalysis | Enzymes | High selectivity, mild reaction conditions, aqueous media, reduced waste and energy use. thieme.de |

Green Approaches to Regioselective Bromination:

The bromination of the intermediate, 4-chloro-2-hydroxybenzaldehyde, must be highly regioselective to yield the desired 5-bromo isomer. The hydroxyl and aldehyde groups direct the electrophilic substitution to the available ortho and para positions. In this case, the 5-position is para to the hydroxyl group and ortho to the aldehyde group, making it the most likely site for bromination.

Conventional bromination often employs elemental bromine, which is highly toxic and corrosive, or N-bromosuccinimide (NBS), which can lead to waste products. Greener alternatives focus on in-situ generation of the brominating agent and the use of less hazardous reagents and catalysts.

Visible-light-induced photoredox catalysis is a mild and efficient methodology for the bromination of phenols. beilstein-journals.org This technique can use a ruthenium-based catalyst to generate the brominating species in situ from a bromide source like CBr₄ under irradiation with visible light. beilstein-journals.org This method avoids the direct handling of molecular bromine and proceeds under ambient conditions. beilstein-journals.org

Electrochemical methods also present a sustainable alternative. The regioselective bromination of certain heteroaromatic compounds has been achieved using tetra-n-butylammonium bromide (TBAB) which acts as both the brominating agent and the electrolyte. rsc.org This metal-free approach uses electricity as a clean reagent, minimizing waste. rsc.org

The use of flavin-dependent halogenases (FDHs) is a frontier in biocatalytic halogenation. nih.govresearchgate.netrsc.org These enzymes can catalyze the regioselective halogenation of aromatic compounds using benign inorganic halides under mild conditions. rsc.org While a specific FDH for the bromination of 4-chloro-2-hydroxybenzaldehyde may require enzyme engineering, the potential for creating a highly selective and sustainable biocatalytic process is significant. rsc.org

Table 2: Comparison of Regioselective Bromination Methods

| Method | Reagents/Catalysts | Advantages for Scalable/Sustainable Synthesis |

| Visible-Light Photoredox Catalysis | Ru(bpy)₃Cl₂, CBr₄, Visible Light | Mild conditions, in-situ generation of brominating agent, high chemical yield and regioselectivity. beilstein-journals.org |

| Electrochemical Bromination | Tetra-n-butylammonium bromide (TBAB), Electricity | Metal-free, uses electricity as a clean reagent, minimizes waste. rsc.org |

| Biocatalytic Halogenation | Flavin-dependent halogenases (FDHs), Inorganic bromide | High regioselectivity, benign reaction conditions, use of non-toxic reagents. nih.govresearchgate.netrsc.org |

Process Intensification:

Flow chemistry, or the use of microreactors, offers significant advantages for both the formylation and bromination steps. nih.gov The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling better control over reaction temperatures, especially for exothermic reactions like halogenation, and reducing the risk of thermal runaways. nih.gov This can lead to higher yields, fewer byproducts, and safer operation on a larger scale. nih.gov

The use of alternative energy sources such as ultrasound or microwave irradiation can also intensify chemical processes. These methods can accelerate reaction rates, improve yields, and sometimes enable reactions to proceed under solvent-free conditions, further enhancing the green credentials of the synthesis.

Chemical Reactivity and Derivatization of 5 Bromo 4 Chloro 2 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for nucleophilic addition and condensation reactions, enabling the extension of the molecule's carbon framework and the introduction of new functionalities.

The most prominent reaction of 5-bromo-4-chloro-2-hydroxybenzaldehyde is its condensation with primary amines and hydrazides to form Schiff bases. nih.govnih.gov This reaction typically proceeds by refluxing the aldehyde with the amine or hydrazide in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govnih.gov The resulting Schiff bases, characterized by the azomethine (-C=N-) group, are often crystalline solids and are of significant interest in coordination chemistry and materials science. nih.gov

For instance, the condensation of 5-bromosalicylaldehyde (B98134) with aniline (B41778) and its derivatives has been reported to yield bidentate Schiff base ligands. nih.gov Similarly, reaction with various hydrazides, such as 4-chlorobenzohydrazide, results in the formation of stable Schiff bases. The reaction of 5-bromo-2-hydroxybenzaldehyde with 4-ethyl-3-thiosemicarbazide (B82095) produces 5-bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone, a tridentate chelating ligand. nih.gov These reactions are often straightforward and proceed with high yields. nih.gov

Table 1: Examples of Schiff Base Formation with 5-Bromo-2-hydroxybenzaldehyde Derivatives

| Amine/Hydrazide Reactant | Resulting Schiff Base | Reaction Conditions | Reference |

| Aniline | N-(5-bromo-2-hydroxybenzylidene)aniline | Reflux in ethanol | nih.gov |

| 4-Chlorobenzohydrazide | N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide | Stirring in methanol at room temperature | |

| 4-Ethyl-3-thiosemicarbazide | 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone | Reflux in ethanol | nih.gov |

| 1,2-Bis(4-chloro-2-aminophenoxy)ethane | 1,2-Bis(2-(5-bromo-2-hydroxybenzylideneamino)-4-chlorophenoxy)ethane | Not specified | sigmaaldrich.com |

Beyond Schiff base formation, the aldehyde group of this compound can undergo other typical carbonyl transformations. While specific examples for this exact molecule are not extensively documented in readily available literature, the reactivity of the closely related salicylaldehydes provides a strong indication of its potential transformations.

One such transformation is the reduction of the aldehyde group to a primary alcohol. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). acs.org For example, a general method for the one-pot transformation of salicylaldehydes to spiroepoxydienones involves the initial reduction of the aldehyde to a salicylic (B10762653) alcohol with NaBH₄ in methanol. acs.org

The Knoevenagel condensation is another important reaction of salicylaldehydes. This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or acetophenone (B1666503) derivatives, in the presence of a base. nih.gov This reaction leads to the formation of a new carbon-carbon double bond and is a key step in the synthesis of various chromane (B1220400) derivatives, flavans, and flavones. nih.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, participating in reactions such as etherification and esterification, and playing a crucial role in directing molecular assembly.

The phenolic hydroxyl group can be converted into an ether or an ester. Etherification can be achieved by reacting the aldehyde with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF or acetone. For example, the synthesis of alkoxy-substituted azo-compounds has been demonstrated through the reaction of 4-hydroxy-phenylazo-benzoic acid ethyl ester with 1-bromo-n-octane in the presence of K₂CO₃ and a catalytic amount of KI. A similar methodology could be applied to this compound.

Esterification can be carried out by reacting the phenolic hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. While direct esterification of this compound is not widely reported, the reverse reaction, hydrolysis of an ester to a phenol (B47542), is common. In one instance, the formation of an ester was observed as a side product through the esterification of salicylic acid with an intermediate phenol. mdpi.com

The phenolic hydroxyl group, being in the ortho position to the aldehyde, plays a critical role in the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen or the nitrogen of a derived imine. This hydrogen bond contributes to the planarity and stability of the molecule and its derivatives.

In the solid state, the derivatives of this compound, particularly its Schiff bases, often exhibit extensive intermolecular interactions, leading to the formation of supramolecular assemblies. For example, in the crystal structure of N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide, intermolecular N-H···O hydrogen bonds link adjacent molecules into extended chains. In the case of 5-bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone, pairs of intermolecular N-H···S hydrogen bonds lead to the formation of supramolecular dimers. nih.gov These non-covalent interactions are fundamental in crystal engineering and the design of materials with specific solid-state properties.

Nucleophilic Aromatic Substitution at Halogenated Positions

The aromatic ring of this compound is substituted with two halogen atoms, which are potential sites for nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The aldehyde and hydroxyl groups on the ring also influence its electronic properties.

In general, for SNAr reactions, the reactivity of halogens as leaving groups often follows the trend F > Cl > Br > I, which is contrary to the trend in SN2 reactions. youtube.com This is because the rate-determining step is the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. youtube.com

While specific examples of SNAr on this compound are not readily found in the literature, the principles of SNAr suggest that substitution of the chlorine or bromine atom would be challenging without further activation of the ring. The presence of the electron-donating hydroxyl group (by resonance) deactivates the ring towards nucleophilic attack, while the electron-withdrawing aldehyde group activates it, particularly at the ortho and para positions. The combined effects of these substituents, along with the halogens themselves, would determine the feasibility and regioselectivity of any potential SNAr reaction.

Formation of Polyfunctionalized Organic Molecules

The strategic placement of hydroxyl, aldehyde, bromo, and chloro functional groups on the benzaldehyde (B42025) ring endows this compound with significant potential as a precursor in the synthesis of complex, polyfunctionalized organic molecules. The electron-withdrawing nature of the halogen substituents, combined with the activating effect of the hydroxyl group and the reactive aldehyde, creates a versatile scaffold for various chemical transformations.

While specific research detailing the derivatization of this compound is not extensively documented in publicly available literature, the reactivity of closely related analogues, particularly 5-bromo-2-hydroxybenzaldehyde, provides a strong indication of its synthetic utility. The primary reaction pathway exploited is the condensation of the aldehyde group with primary amines to form Schiff bases, which are valuable intermediates and final products in their own right.

Detailed research findings on the analogue, 5-bromo-2-hydroxybenzaldehyde, demonstrate its successful use in synthesizing thiosemicarbazone derivatives. These reactions showcase the aldehyde's capacity to readily form new carbon-nitrogen bonds, leading to larger, more complex structures with potential applications in coordination chemistry and materials science.

For instance, the one-pot reaction of 5-bromo-2-hydroxybenzaldehyde with 4-ethyl-3-thiosemicarbazide in ethanol at 350 K yields the corresponding Schiff base, 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone, in high yield. nih.gov This product is noted for its potential as a tridentate chelating ligand for constructing spin-crossover complexes. nih.gov The reaction proceeds via the nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the characteristic azomethine (C=N) bond of the Schiff base.

Similarly, condensation with 4,4-dimethylthiosemicarbazide in refluxing ethanol produces 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone. tandfonline.com This Schiff base ligand has been further utilized to synthesize organotin(IV) complexes by reaction with various organotin chlorides. tandfonline.com Spectroscopic analysis of these resulting complexes indicates that the ligand coordinates to the tin(IV) center as a dinegative tridentate donor via the phenolic oxygen, azomethine nitrogen, and thiolate sulfur atoms. tandfonline.com

The presence of the additional chloro substituent in this compound, as compared to the studied analogue, would be expected to influence the reactivity of the aldehyde group. The increased electron-withdrawing effect of the additional halogen may enhance the electrophilicity of the aldehyde carbon, potentially leading to faster reaction rates in Schiff base formation and related condensation reactions.

The following tables summarize the documented reactions of the analogue, 5-bromo-2-hydroxybenzaldehyde, which serve as a predictive model for the reactivity of this compound.

Table 1: Synthesis of Thiosemicarbazone Derivatives from 5-bromo-2-hydroxybenzaldehyde

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 5-bromo-2-hydroxybenzaldehyde | 4-ethyl-3-thiosemicarbazide | Ethanol | 350 K, 6 h | 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone | High | nih.gov |

| 5-bromo-2-hydroxybenzaldehyde | 4,4-dimethylthiosemicarbazide | Ethanol | Reflux, 2 h | 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone | 83% | tandfonline.com |

Table 2: Further Derivatization of a 5-bromo-2-hydroxybenzaldehyde Schiff Base

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone (H₂L) | Methyltin(IV) trichloride | Methanol | Reflux, 4 h | Methyltin(IV) complex [MeSn(L)] | tandfonline.com |

| 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone (H₂L) | n-Butyltin(IV) trichloride | Methanol | Reflux, 4 h | n-Butyltin(IV) complex [n-BuSn(L)] | tandfonline.com |

| 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone (H₂L) | Phenyltin(IV) trichloride | Methanol | Reflux, 4 h | Phenyltin(IV) complex [PhSn(L)] | tandfonline.com |

Coordination Chemistry of 5 Bromo 4 Chloro 2 Hydroxybenzaldehyde Derivatives

Synthesis and Characterization of Schiff Base Ligands Derived from 5-Bromo-4-chloro-2-hydroxybenzaldehyde

Schiff bases are a class of compounds typically formed through the condensation of a primary amine with a carbonyl compound. nih.govsjomr.org.in Those derived from this compound are of significant interest in coordination chemistry due to the presence of multiple potential donor atoms, which allows for the formation of stable chelate rings with metal ions. science.govresearchgate.net

Varied Amine and Hydrazide Condensations

The synthesis of Schiff base ligands from this compound is generally achieved through a straightforward condensation reaction with a primary amine or hydrazide. researchgate.netiosrjournals.org This reaction typically involves refluxing equimolar amounts of the aldehyde and the respective amine or hydrazide in a suitable solvent, such as ethanol (B145695) or methanol (B129727). researchgate.netiosrjournals.org A few drops of an acid, like glacial acetic acid, can be used to catalyze the reaction. sjomr.org.in

The versatility of this synthesis allows for the incorporation of a wide range of functional groups into the final ligand structure by selecting different amines or hydrazides. For instance, condensation with aromatic amines like aniline (B41778) results in N-aryl Schiff bases. sjomr.org.inresearchgate.net Similarly, reactions with hydrazides, such as nicotinic hydrazide, yield hydrazone Schiff bases. iosrjournals.org The reaction of 5-bromo-2-hydroxybenzaldehyde with 4,4-dimethylthiosemicarbazide produces 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone. tandfonline.com These reactions result in ligands with varied denticity and electronic properties, which in turn influences the coordination behavior and the properties of their metal complexes.

Table 1: Examples of Amine and Hydrazide Condensation Reactions

| Aldehyde | Amine/Hydrazide | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Aniline | N-aryl Schiff base | sjomr.org.inresearchgate.net |

| 5-Bromo-2-hydroxybenzaldehyde | Nicotinic hydrazide | Hydrazone Schiff base | iosrjournals.org |

| 5-Bromo-2-hydroxybenzaldehyde | 4,4-dimethylthiosemicarbazide | Thiosemicarbazone Schiff base | tandfonline.com |

Structural Characteristics of the Ligands

Schiff base ligands derived from this compound are characterized by a combination of spectroscopic and analytical techniques. The formation of the azomethine (-CH=N-) bond is a key feature, confirmed by the appearance of a characteristic stretching vibration in the infrared (IR) spectrum, typically in the range of 1550-1620 cm⁻¹. internationaljournalcorner.com Concurrently, the characteristic bands for the aldehyde's carbonyl group and the amine's N-H group disappear. internationaljournalcorner.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for elucidating the detailed structure. The ¹H NMR spectrum typically shows a signal for the azomethine proton (-N=CH) in the downfield region. The presence of the phenolic hydroxyl group (-OH) is also confirmed by a signal that often disappears upon deuteration. In the solid state, these ligands often exhibit an intramolecular hydrogen bond between the phenolic hydrogen and the azomethine nitrogen, forming a stable six-membered ring. nih.gov This feature is supported by X-ray diffraction studies, which provide precise information on bond lengths and angles. nih.gov

Mass spectrometry is used to confirm the molecular weight of the synthesized ligands. UV-Visible spectroscopy reveals electronic transitions within the molecule, typically showing bands corresponding to π-π* and n-π* transitions associated with the aromatic rings and the imine group. internationaljournalcorner.com Some ligands can exist in tautomeric forms, for example, a thione-thiol equilibrium in thiosemicarbazone derivatives, which can be studied using spectroscopic methods. tandfonline.com

Formation of Metal Complexes with Transition and Main Group Metals

The Schiff base ligands derived from this compound are excellent chelating agents for a wide array of metal ions, including transition metals and main group metals. researchgate.netnih.gov The coordination typically occurs through the deprotonated phenolic oxygen and the azomethine nitrogen atom. researchgate.net Depending on the specific amine or hydrazide used in the ligand synthesis, other donor atoms like sulfur (in thiosemicarbazones) or additional nitrogen atoms can also participate in coordination, leading to complexes with diverse geometries and properties. tandfonline.com

Oxovanadium(IV) Complexes and their Structural Analysis

Oxovanadium(IV) complexes with Schiff base ligands derived from substituted 2-hydroxybenzaldehydes have been synthesized and characterized. nih.gov For instance, the reaction of a tridentate Schiff base ligand, 2-(5-bromo-2-hydroxylbenzylideneamino)benzoic acid, with a vanadium(IV) salt yields an oxovanadium(IV) complex. nih.gov These complexes are typically characterized by elemental analysis, IR, UV-visible, and electrospray ionization mass spectrometry. nih.gov

The IR spectra of these complexes show a strong band characteristic of the V=O stretching vibration. nih.gov The coordination of the ligand to the vanadium center is confirmed by shifts in the vibrational frequencies of the C=N and phenolic C-O groups. The electronic spectra provide information about the d-d transitions of the V(IV) ion, and the magnetic moment is typically consistent with the d¹ configuration of the oxovanadium(IV) cation. nih.gov

Single-crystal X-ray diffraction analysis of these complexes reveals the coordination geometry around the vanadium atom. nih.gov For example, in the complex [V(IV)O(bhbb)(H₂O)₂], where H₂bhbb is 2-(5-bromo-2-hydroxylbenzylideneamino)benzoic acid, the vanadium center can adopt a distorted octahedral geometry. nih.gov The Schiff base acts as a tridentate ligand, coordinating through the phenolic oxygen, imine nitrogen, and a carboxylate oxygen, with water molecules occupying the remaining coordination sites. nih.gov

Organotin(IV) Complexes: Synthesis, Spectroscopy, and Coordination Geometry

Organotin(IV) complexes of Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde have been synthesized by reacting the ligand with organotin(IV) chlorides. tandfonline.com For example, the reaction of 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone with organotin(IV) chlorides yields complexes of the type [RSn(L)], where R can be methyl, n-butyl, or phenyl. tandfonline.com

These complexes are characterized by various spectroscopic techniques. In the IR spectra, the coordination of the ligand is indicated by the appearance of Sn-O, Sn-N, and Sn-S stretching vibrations. The absence of the S-H stretching band suggests deprotonation and coordination of the thiol sulfur. ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number of the tin atom. tandfonline.com The chemical shift values can distinguish between four-, five-, and six-coordinate tin centers. tandfonline.com For many of these complexes, a five-coordinate geometry around the tin atom is proposed. tandfonline.com

In a typical complex, the Schiff base acts as a dinegative tridentate ligand, coordinating to the tin(IV) center through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur atoms. tandfonline.com This results in a distorted trigonal bipyramidal or square pyramidal geometry, depending on the nature of the organic groups attached to the tin atom. rsc.org

Table 2: Spectroscopic Data for Organotin(IV) Complexes

| Technique | Observation | Implication | Reference |

|---|---|---|---|

| IR Spectroscopy | Appearance of Sn-O, Sn-N, Sn-S bands | Coordination of ligand to tin | tandfonline.com |

| ¹H NMR Spectroscopy | Shift in azomethine and aromatic proton signals | Confirmation of complexation | tandfonline.com |

| ¹³C NMR Spectroscopy | Shift in carbon signals of the ligand | Confirmation of coordination environment | tandfonline.com |

Complexes with Copper(II), Cobalt(II), Manganese(II), Iron(II), Nickel(II), and Zinc(II)

A variety of transition metal complexes with Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde have been prepared and studied. researchgate.netiosrjournals.org These complexes are typically synthesized by reacting the Schiff base ligand with the corresponding metal salt in an alcoholic medium. researchgate.net

The resulting complexes are characterized by elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. researchgate.netiosrjournals.org The IR spectra confirm the coordination of the ligand through the phenolic oxygen and azomethine nitrogen, as indicated by shifts in their respective vibrational bands. researchgate.net The electronic spectra and magnetic moments provide insights into the geometry of the complexes. For example, Cu(II) complexes often exhibit a square planar or distorted octahedral geometry, while Co(II), Ni(II), and Mn(II) complexes can adopt tetrahedral or octahedral geometries. sapub.orgirjse.inorientjchem.org

In some cases, the stoichiometry of the complex is 1:2 (metal:ligand), where the Schiff base acts as a bidentate ligand. researchgate.net In other instances, depending on the ligand's denticity and the reaction conditions, different stoichiometries and coordination modes can be observed. iosrjournals.org For example, with the Schiff base N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide, complexes with Mn(II), Co(II), Ni(II), and Zn(II) were formulated as [M(H₂bhn)₂(Cl)₂(H₂O)x], while Fe(II) and Cu(II) formed complexes of the type [M(Hbhn)(Cl)(H₂O)x]. iosrjournals.org The structure of a Zn(II) complex with this ligand was determined by X-ray crystallography to have a distorted tetrahedral geometry. iosrjournals.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| 4-Aminobenzoic acid |

| 4,4-dimethylthiosemicarbazide |

| 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone |

| Nicotinic hydrazide |

| N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide |

| 2-(5-bromo-2-hydroxylbenzylideneamino)benzoic acid |

| Oxovanadium(IV) |

| Organotin(IV) |

| Copper(II) |

| Cobalt(II) |

| Manganese(II) |

| Iron(II) |

| Nickel(II) |

| Zinc(II) |

| Methyltin(IV) |

| n-Butyltin(IV) |

Chelation Modes and Ligand Denticity in Metal Coordination

There is no available literature that discusses the chelation modes and ligand denticity of Schiff base ligands or other derivatives of this compound when coordinated to metal ions. Research on analogous compounds suggests that the hydroxyl and aldehyde or imine groups would likely participate in coordination, but specific details for this compound are not documented.

Magnetic and Electronic Properties of Metal Complexes

The magnetic and electronic properties of metal complexes are intrinsically linked to their molecular structure and the nature of the metal-ligand interactions. In the absence of any synthesized and characterized metal complexes of this compound derivatives, there is no data available on their magnetic moments, electronic absorption spectra, or other related electronic properties.

Advanced Characterization and Spectroscopic Analysis of 5 Bromo 4 Chloro 2 Hydroxybenzaldehyde and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. While the crystal structure for 5-Bromo-4-chloro-2-hydroxybenzaldehyde itself is not detailed in the searched literature, extensive studies have been conducted on its Schiff base derivatives, providing significant insight into its structural behavior upon reaction.

Schiff base derivatives are commonly formed through the condensation of the aldehyde group with a primary amine. Analysis of these derivatives reveals key structural motifs. For instance, the Schiff base derived from 5-bromo-2-hydroxybenzaldehyde and 4-chlorobenzohydrazide exists in a trans configuration with respect to the C=N bond. nih.gov A strong intramolecular O-H···N hydrogen bond is a consistently observed feature, creating a stable six-membered ring system. nih.govnih.gov The molecules are often nearly planar. researchgate.net

In the crystalline state, these derivatives self-assemble through intermolecular hydrogen bonds. In the case of N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide, intermolecular N—H···O hydrogen bonds link adjacent molecules into chains. nih.gov Similarly, the 4-ethylthiosemicarbazone derivative of 5-bromo-2-hydroxybenzaldehyde forms supramolecular dimers through pairs of N—H···S hydrogen bonds. nih.gov The crystal structure of 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone, a ligand for organotin complexes, shows it crystallizes in the monoclinic space group P21/c and exists in the thione form. tandfonline.com

Table 1: Crystallographic Data for Derivatives of 5-Bromo-2-hydroxybenzaldehyde

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Ref. |

|---|---|---|---|---|---|

| N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide | C₁₄H₁₀BrClN₂O₂ | Monoclinic | P2₁/c | a = 5.893 Å, b = 31.708 Å, c = 7.437 Å, β = 92.017° | nih.gov |

| 5-Bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone | C₁₀H₁₂BrN₃OS | Monoclinic | P2₁/c | V = 1191.75 ų | tandfonline.com |

| 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone | C₁₀H₁₂BrN₃OS | Monoclinic | C2/c | a = 22.040 Å, b = 11.844 Å, c = 9.5102 Å, β = 101.69° | nih.gov |

| 4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid | C₁₄H₁₀BrNO₃ | Monoclinic | P2₁/c | a = 2857.63 pm, b = 686.90 pm, c = 612.35 pm, β = 94.411° |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms. In derivatives of this compound, such as Schiff bases, characteristic signals are observed. The azomethine proton (CH=N), formed from the aldehyde, typically appears as a singlet in the downfield region of the spectrum. For a Schiff base with 4-aminobenzoic acid, this proton is observed at 8.96 ppm, while the phenolic proton (O-H) gives a signal at 10.22 ppm. In an organotin(IV) complex with a thiosemicarbazone derivative, the azomethine proton signal is found at 8.62 ppm. tandfonline.com

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for Derivatives

| Proton | Compound Type | Chemical Shift (ppm) | Ref. |

|---|---|---|---|

| Azomethine (CH=N) | Schiff Base | 8.96 | |

| Phenolic (O-H) | Schiff Base | 10.22 | |

| Azomethine (CH=N) | Organotin(IV) Thiosemicarbazone Complex | 8.62 | tandfonline.com |

| Aromatic (Ph-H) | Organotin(IV) Thiosemicarbazone Complex | 7.58–7.01 (multiplet) | tandfonline.com |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. For a phenyltin(IV) complex of 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone, distinct signals for the thiocarbonyl (C=S) and azomethine (C=N) carbons are identified. tandfonline.com The signal for the C=S carbon appears at approximately 169.48 ppm, while the C=N carbon resonates at 160.77 ppm. tandfonline.com The aromatic carbons are typically observed in the 123-153 ppm range. tandfonline.com

Table 3: Selected ¹³C NMR Chemical Shifts (δ, ppm) for a Derivative

| Carbon | Compound | Chemical Shift (ppm) | Ref. |

|---|---|---|---|

| C=S | [PhSnCl(L)] | 169.48 | tandfonline.com |

| C=N | [PhSnCl(L)] | 160.77 | tandfonline.com |

| Aromatic Carbons | [PhSnCl(L)] | 152.79–123.44 | tandfonline.com |

Specific Nuclei NMR (e.g., ¹¹⁹Sn NMR for Organotin Complexes)

For organometallic compounds, NMR of specific nuclei like ¹¹⁹Sn is indispensable for characterizing the coordination environment of the metal center. tandfonline.comrsc.org The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. unimas.my For organotin(IV) complexes derived from 5-bromo-2-hydroxybenzaldehyde thiosemicarbazone, the ¹¹⁹Sn NMR data suggests a five-coordinate environment for the tin(IV) atom in solution. tandfonline.com For example, the complex [PhSn(L)] shows a ¹¹⁹Sn chemical shift of -170.81 ppm. tandfonline.com This value is indicative of a coordination number greater than four. researchgate.net Other reported organotin(IV) complexes show ¹¹⁹Sn signals in the range of -170.10 to -188.94 ppm, confirming a five-coordinate, distorted trigonal bipyramidal geometry. unimas.my In contrast, some diorganotin(IV) derivatives exhibit ¹¹⁹Sn NMR values between -271.7 ppm and -306.5 ppm, which is characteristic of a six-coordinate geometry. rsc.org

Table 4: ¹¹⁹Sn NMR Chemical Shifts (δ, ppm) for Organotin(IV) Complexes

| Compound | Chemical Shift (ppm) | Inferred Coordination Number | Ref. |

|---|---|---|---|

| [PhSn(L)] | -170.81 | 5 | tandfonline.com |

| [Ph₂Sn(dact)]** | -170.10 | 5 | unimas.my |

| Diorganotin(IV) derivatives | -271.7 to -306.5 | 6 | rsc.org |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of the parent compound, 5-Bromo-2-Hydroxybenzaldehyde, displays characteristic absorption bands for its functional groups. nih.gov Upon formation of derivatives like Schiff bases or organometallic complexes, the IR spectrum undergoes predictable changes. The broad ν(O-H) band of the phenol (B47542) disappears or shifts upon deprotonation and coordination to a metal. A new, strong band corresponding to the azomethine ν(C=N) stretch appears around 1600 cm⁻¹ in Schiff bases. tandfonline.comresearchgate.net In organotin complexes, the appearance of new bands at lower frequencies (typically 450-600 cm⁻¹) can be assigned to Sn-O and Sn-N stretching vibrations, confirming coordination. tandfonline.com

Table 5: Key FT-IR Vibrational Frequencies (cm⁻¹) for 5-Bromo-2-hydroxybenzaldehyde and Its Derivatives

| Vibrational Mode | 5-Bromo-2-hydroxybenzaldehyde | Thiosemicarbazone Ligand (H₂L) | Organotin(IV) Complex [PhSnCl(L)] | Ref. |

|---|---|---|---|---|

| ν(O-H) | ~3400 (broad) | 3372 (broad) | Absent (deprotonated) | tandfonline.comnih.gov |

| ν(N-H) | - | 3190 | Absent (deprotonated) | tandfonline.com |

| ν(C=O) | ~1650-1680 | - | - | nih.gov |

| ν(C=N) | - | - | 1599 | tandfonline.com |

| ν(C-S) | - | 1325, 830 | 1326, 827 | tandfonline.com |

| ν(Sn-O) | - | - | 569 | tandfonline.com |

| ν(Sn-N) | - | - | 472 | tandfonline.com |

Electronic Absorption and Luminescence Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions associated with chromophores like aromatic rings and double bonds. The UV-Vis spectrum of 5-Bromo-2-Hydroxybenzaldehyde recorded in chloroform (B151607) shows absorption maxima that correspond to these transitions. nih.gov For its thiosemicarbazone derivative (H₂L), the spectrum in DMSO shows three absorption bands at 254, 322, and 381 nm. tandfonline.com Upon complexation with an organotin(IV) moiety, these bands may shift, and new bands can appear. For instance, the [PhSnCl(L)] complex exhibits four bands at 251, 325, 378, and 418 nm. tandfonline.com These changes indicate electronic interactions between the ligand and the metal center, with the bands often assigned to π→π* and n→π* transitions of the aromatic and azomethine groups. researchgate.net

Table 6: UV-Visible Absorption Maxima (λ_max, nm) for 5-Bromo-2-hydroxybenzaldehyde and Its Derivatives

| Compound | Solvent | λ_max (nm) | Ref. |

|---|---|---|---|

| 5-Bromo-2-Hydroxybenzaldehyde | Chloroform | 255, 330 | nih.gov |

| Thiosemicarbazone Ligand (H₂L) | DMSO | 254, 322, 381 | tandfonline.com |

| Organotin(IV) Complex [MeSnCl(L)] | DMSO | 255, 322, 381, 482 | tandfonline.com |

| Organotin(IV) Complex [PhSnCl(L)] | DMSO | 251, 325, 378, 418 | tandfonline.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a fundamental technique for determining the molecular weight and isotopic composition of a compound with high accuracy. For this compound, the monoisotopic mass is calculated to be 233.90833 Da. uni.luuni.lu The analysis of various adducts formed in the mass spectrometer allows for precise mass determination. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for these adducts. uni.luuni.lu

The technique provides data on the mass-to-charge ratio (m/z) of the parent molecule and its various ionized forms (adducts), confirming its molecular formula, C₇H₄BrClO₂. uni.lu Predicted m/z values for common adducts of this compound are instrumental in its identification. uni.luuni.lu

Table 1: Predicted Mass Spectrometry Data for Adducts of this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 234.91561 |

| [M+Na]⁺ | 256.89755 |

| [M-H]⁻ | 232.90105 |

| [M+NH₄]⁺ | 251.94215 |

| [M+K]⁺ | 272.87149 |

| [M]⁺ | 233.90778 |

Data sourced from PubChem. uni.luuni.lu

While detailed experimental fragmentation data for this compound is not extensively documented in the provided sources, the fragmentation pattern under electron ionization can be predicted based on its structure. Common fragmentation pathways for substituted benzaldehydes include the loss of the formyl radical (CHO), halogen atoms (Br or Cl), and other neutral fragments, providing structural confirmation.

EPR Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful method specifically used for studying materials with unpaired electrons. While this compound itself is not paramagnetic, it can be used as a ligand to form coordination complexes with transition metals. The derivatives of the closely related 5-Bromo-2-hydroxybenzaldehyde, particularly Schiff bases, are known to form stable complexes with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). dntb.gov.ua

Among these, complexes involving paramagnetic metal centers like Copper(II) are particularly relevant for EPR studies. dntb.gov.uanih.gov EPR spectroscopy provides invaluable information about the electronic structure, oxidation state, and coordination geometry of the metal ion within the complex. Analysis of the EPR spectrum can reveal details about the g-tensor and hyperfine coupling constants, which characterize the interaction between the unpaired electron and the magnetic nuclei in its vicinity. This information is crucial for understanding the nature of the metal-ligand bonding and the magnetic properties of the complex. Although specific EPR spectral data for complexes of this compound were not found, the technique remains a vital tool for characterizing its potential paramagnetic metal derivatives.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method partitions crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, generating a unique surface for each molecule. The surface is colored to map and display different types of close intermolecular contacts.

For multi-substituted benzaldehyde (B42025) derivatives, Hirshfeld analysis reveals a variety of weak intermolecular interactions that dictate the supramolecular assembly. nih.gov These interactions include C–H⋯O hydrogen bonds, halogen bonding (C-Br···O or C-Cl···O), C–H⋯π interactions, and π–π stacking. nih.gov The analysis generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. scirp.orgnih.gov The shapes of these plots are characteristic of specific interaction types, such as hydrogen bonding or π-π stacking. scirp.orgresearchgate.net

Table 2: Representative Intermolecular Contacts and Their Typical Contributions in Halogenated Salicylaldehyde (B1680747) Derivatives

| Intermolecular Contact | Description | Typical Surface Area Contribution |

|---|---|---|

| H···H | Represents contacts between hydrogen atoms; often the largest contributor. researchgate.net | > 40% |

| C···H / H···C | Associated with C-H···π interactions and general van der Waals forces. researchgate.net | 15% - 25% |

| O···H / H···O | Indicative of conventional and unconventional hydrogen bonds. researchgate.net | 10% - 20% |

| Br···H / H···Br | Relates to halogen bonding and other close contacts involving bromine. | 5% - 15% |

| Cl···H / H···Cl | Relates to halogen bonding and other close contacts involving chlorine. | 5% - 15% |

| C···C | Suggests the presence of π-π stacking interactions. researchgate.net | < 5% |

Note: The percentages are representative and can vary significantly based on the specific crystal packing and substitution patterns. nih.gov

This quantitative analysis helps in comparing the packing arrangements of different crystalline structures and understanding how substitutions on the benzaldehyde ring influence the resulting supramolecular architecture. nih.gov

Biological and Pharmacological Activities of 5 Bromo 4 Chloro 2 Hydroxybenzaldehyde Derivatives and Their Metal Complexes

Antimicrobial Efficacy

Derivatives of 5-Bromo-4-chloro-2-hydroxybenzaldehyde, particularly its Schiff bases and their metal complexes, have demonstrated notable antimicrobial activity. The introduction of an azomethine group (-C=N-) in Schiff bases is considered crucial for their biological action. nih.gov The chelation of these ligands with metal ions can further enhance their antimicrobial potential, a phenomenon often explained by Tweedy's chelation theory. This theory suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms. mdpi.com

Antibacterial Spectrum and Potency

Schiff base derivatives and their metal complexes have been screened against a variety of Gram-positive and Gram-negative bacteria. Studies consistently show that the metal complexes are more potent antibacterial agents than the uncomplexed Schiff base ligands. asianpubs.orgresearchgate.net

For instance, metal complexes of a Schiff base derived from 5-chloro-2-hydroxybenzaldehyde and 4-bromobenzenesulfonamide (B1198654) were tested against both Gram-positive and Gram-negative bacteria using the disc-diffusion technique. The results indicated that the complexes exhibited higher antibacterial activity than the Schiff base alone. asianpubs.orgresearchgate.net Similarly, Schiff base metal complexes derived from 5-bromo-2-hydroxybenzaldehyde and aniline (B41778), including Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II) complexes, showed good antibacterial activity against Escherichia coli and Bacillus subtilis. researchgate.net

In a study on zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde, the compounds were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Xanthomonas campestris. rsc.org The coordination of the salicylaldehyde (B1680747) derivative to zinc, especially in the presence of co-ligands like 1,10-phenanthroline, resulted in compounds with significant antibacterial potency. rsc.org The increased lipophilicity of the complexes is believed to facilitate their passage through the bacterial cell wall. mdpi.com The mode of action for many of these metal complexes involves disrupting essential cellular processes, such as the biosynthesis of vital components like tetrahydrofolic acid in the case of sulfonamide derivatives, or deactivating respiratory enzymes. mdpi.comnih.gov

Table 1: Antibacterial Activity of Selected Benzaldehyde (B42025) Derivatives and Complexes This table is representative of typical findings. Actual values vary based on specific molecular structures and bacterial strains.

| Compound/Complex | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Schiff base of 5-chloro-2-hydroxybenzaldehyde | Gram-positive & Gram-negative | Moderate | asianpubs.org, researchgate.net |

| Cu(II), Co(II), Ni(II), Zn(II) complexes of above | Gram-positive & Gram-negative | High | asianpubs.org, researchgate.net |

| Schiff base of 5-bromo-2-hydroxybenzaldehyde | E. coli, B. subtilis | Moderate | researchgate.net |

| Metal complexes of above | E. coli, B. subtilis | Good | researchgate.net |

Antifungal Activities

The antifungal potential of this compound derivatives has also been a subject of investigation. Structure-activity analyses reveal that the presence of an ortho-hydroxyl group on the benzaldehyde ring is a key feature for enhancing antifungal activity. nih.gov These phenolic compounds are thought to act as redox cyclers that disrupt the cellular antioxidation systems of fungi, leading to growth inhibition. nih.gov

Metal complexes, in particular, often show superior antifungal properties compared to the ligands alone. researchgate.net For example, Zn(II) complexes have demonstrated potent activity against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov Organotin(IV) complexes derived from a thiosemicarbazone of 5-bromo-2-hydroxybenzaldehyde are also noted for their potential antifungal activity. tandfonline.com The enhanced efficacy of metal complexes is attributed to their increased ability to permeate fungal cell walls and interfere with crucial cellular functions. mdpi.com

Cytotoxic and Anticancer Properties

Derivatives of halogenated hydroxybenzaldehydes have emerged as a promising class of compounds for anticancer research. Their metal complexes, in particular, show significant cytotoxic effects against various cancer cell lines.

In Vitro Studies on Cancer Cell Lines (e.g., HCT 116)

The human colon carcinoma cell line, HCT 116, has been frequently used to evaluate the anticancer potential of these derivatives. A notable study involved an organotin(IV) complex with 5-Bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone, which demonstrated significant anticancer properties against HCT 116 cells. nih.govtandfonline.com

In another study, metal complexes of a Schiff base derived from 5-bromosalicylaldehyde (B98134) and 2-aminomethylthiophene were synthesized and evaluated for their cytotoxicity. The compounds were tested against the colon (HCT 116) and larynx (HEP2) cancer cell lines, with some complexes showing promising activity. nih.gov The research indicated that these compounds could induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov The cytotoxic potential is often assessed using the MTT assay, which measures the metabolic activity of cells and provides an IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%. nih.govwaocp.org For example, an isolate named aglaforbesin derivative (AFD) showed potent cytotoxicity against HCT116 with an IC₅₀ value of 1.13 ±0.07 µg/mL. nih.gov

Table 2: Cytotoxicity of Selected Derivatives against HCT 116 Cell Line This table compiles findings on cytotoxicity. IC₅₀ values are a standard measure of a compound's potency in inhibiting cell growth.

| Compound/Complex | Cell Line | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|

| Organotin(IV) complex of 5-Bromo-2-hydroxybenzaldehyde derivative | HCT 116 | Higher than parent ligand | tandfonline.com |

| Metal complexes of 5-bromosalicylaldehyde-Schiff base | HCT 116 | Activity demonstrated | nih.gov |

Structure-Activity Relationships for Anticancer Potency

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. For the anticancer potency of this compound derivatives, several key observations have been made.

A critical finding is that the chelation of the Schiff base or thiosemicarbazone ligands to a metal center, such as organotin(IV), significantly enhances cytotoxic activity. tandfonline.com All the synthesized organotin(IV) complexes in one study exhibited higher cytotoxicity against HCT 116 cells than their parent ligand and even the standard anticancer drug, 5-fluorouracil. tandfonline.com This suggests that the metal moiety plays a crucial role in the mechanism of action.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is another area of active research. Organotin(IV) complexes, for instance, are known to possess a wide range of biological activities, including enzyme inhibition. tandfonline.com

Schiff bases derived from sulfonamides and substituted benzaldehydes have been investigated as selective inhibitors of carbonic anhydrase isoforms. researchgate.net These enzymes are involved in various physiological processes, and their inhibition can have therapeutic effects. The sulfonamide portion of the molecule typically provides an affinity for the enzyme's active site, while the substituted benzaldehyde part allows for modulation of specificity and potency. researchgate.net Furthermore, some metal complexes are believed to exert their antimicrobial effects by deactivating essential respiratory enzymes within the microbial cells. nih.gov Research into the specific enzyme targets of these compounds is ongoing and holds promise for developing novel therapeutic agents.

Inhibition of Protein Tyrosine Phosphatases (PTPs) and Selectivity

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their inhibition has emerged as a promising strategy for treating various diseases, including type 2 diabetes and cancer. While direct studies on the PTP inhibitory activity of this compound derivatives are not extensively documented, research on related bromophenol compounds suggests potential in this area.

A study on a series of bromophenol derivatives, synthesized based on a natural compound isolated from red algae, demonstrated their potential as PTP1B inhibitors. nih.gov One highly brominated derivative exhibited a significant inhibitory activity against PTP1B with an IC₅₀ value of 0.68 μmol/L and showed high selectivity over other phosphatases like TCPTP, LAR, SHP-1, and SHP-2. nih.gov This suggests that the presence of bromine atoms on a phenolic ring, a key feature of this compound, could be a critical factor for potent and selective PTP1B inhibition. The development of selective inhibitors is paramount, as non-selective inhibition of PTPs can lead to undesirable side effects. The structural characteristics of halogenated salicylaldehydes, which can mimic the phosphate (B84403) group of phosphotyrosine, make them interesting candidates for the design of PTP inhibitors. nih.gov

Table 1: PTP1B Inhibition by a Bromophenol Derivative

| Compound | PTP1B IC₅₀ (μmol/L) | Selectivity |

|---|---|---|

| Highly Brominated Derivative | 0.68 | High against TCPTP, LAR, SHP-1, SHP-2 |

Data from a study on bromophenol derivatives as PTP1B inhibitors. nih.gov

Other Enzymatic Interactions

Derivatives of halogenated salicylaldehydes, particularly Schiff bases, have been investigated for their inhibitory effects on various other enzymes. For instance, Schiff bases derived from 4-(diethylamino)salicylaldehyde (B93021) and halogenated anilines have been evaluated for their potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism and relevant to diabetes management. researchgate.net

Furthermore, metal complexes of Schiff bases have been shown to possess catalytic properties. For example, Ruthenium (II) complexes with Schiff bases derived from 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde have demonstrated catalytic activity in transfer hydrogenation reactions of ketones. nih.gov While not a direct pharmacological activity, this highlights the potential of these compounds to interact with and modulate the function of other biological molecules.

Antiviral and Anti-inflammatory Potentials

Schiff bases and their metal complexes are recognized for their broad-spectrum biological activities, including antiviral and anti-inflammatory effects. nih.govbiosynth.com Schiff bases derived from 5-bromosalicylaldehyde, when complexed with amino acids, have been reported to possess antiviral activity. nih.gov The coordination of the Schiff base ligand to a metal center can significantly enhance its biological properties. nih.gov Metal complexes, in general, have been explored as potential antiviral agents against a range of viruses, including SARS-CoV-2. nih.govnih.gov

In terms of anti-inflammatory activity, a study on 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, a compound structurally related to derivatives of this compound, demonstrated significant anti-inflammatory effects in lipopolysaccharide-activated primary microglial cells. This suggests that derivatives of this compound could also possess neuroprotective and anti-inflammatory properties.

Proposed Mechanisms of Biological Action (e.g., DNA/RNA Binding, Caspase Inhibition)

The biological activities of Schiff base derivatives and their metal complexes are often attributed to their ability to interact with biological macromolecules like DNA, RNA, and proteins, including enzymes like caspases.

DNA/RNA Binding: The interaction of metal complexes of salicylaldehyde derivatives with DNA is a proposed mechanism for their cytotoxic and antimicrobial activities. Studies on zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde have shown that these compounds can interact with calf-thymus DNA, likely through an intercalation mechanism. rsc.org This binding can disrupt DNA replication and transcription processes, leading to cell death. The planar structure of the salicylaldehyde moiety and the coordinated ligands can facilitate insertion between the base pairs of the DNA double helix.

Caspase Inhibition: While direct evidence for caspase inhibition by this compound derivatives is not readily available, the induction of apoptosis is a known mechanism of action for many anticancer agents. Caspases are a family of proteases that play a crucial role in the execution of apoptosis. The ability of related Schiff base metal complexes to induce apoptosis in cancer cells suggests a potential interaction with the caspase cascade. However, further research is needed to specifically investigate the caspase inhibitory potential of derivatives of this compound.

Table 2: Summary of Biological Activities and Proposed Mechanisms of Related Compounds

| Compound Class | Biological Activity | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Bromophenol Derivatives | PTP1B Inhibition | Competitive inhibition at the active site | nih.gov |

| Halogenated Salicylaldehyde Schiff Bases | Antidiabetic | α-amylase and α-glucosidase inhibition | researchgate.net |

| 5-Bromosalicylaldehyde Schiff Base-Amino Acid Complexes | Antiviral | Not specified | nih.gov |

Applications in Materials Science and Other Scientific Disciplines

Utilization as Precursors for Heterocyclic Compounds

Substituted 2-hydroxybenzaldehydes are fundamental precursors in the synthesis of a wide array of heterocyclic compounds. The aldehyde functional group readily participates in condensation reactions with compounds containing primary amino groups, such as hydrazines, hydrazides, and thiosemicarbazides.

For instance, the related compound 5-bromo-2-hydroxybenzaldehyde reacts with 4-ethyl-3-thiosemicarbazide (B82095) to form a Schiff base, which is a precursor to more complex structures. nih.gov Similarly, it reacts with 4,4-dimethylthiosemicarbazide to yield 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone. tandfonline.com These reactions, which are foundational in the synthesis of thiosemicarbazones and hydrazones, introduce new heterocyclic rings. It is anticipated that 5-Bromo-4-chloro-2-hydroxybenzaldehyde would undergo similar reactions to produce novel heterocyclic systems with potential applications in various scientific fields.

The general reaction scheme involves the aldehyde group of the benzaldehyde (B42025) derivative reacting with an amine to form an azomethine group (-C=N-), the defining feature of a Schiff base. This initial product can then be used to form more complex metal complexes or other cyclic structures. Research on 5-bromo-2-hydroxybenzaldehyde has shown its use in creating hydrazones, such as 5-BROMO-2-HYDROXYBENZALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE, a complex heterocyclic system. sigmaaldrich.com

Role in Polymer Chemistry as Building Blocks

Halogenated phenolic aldehydes are employed as monomers or building blocks in the synthesis of specialized polymers and resins. The hydroxyl and aldehyde groups provide reactive sites for polymerization, while the halogen substituents can impart specific properties such as flame retardancy, thermal stability, or modified electronic characteristics to the final polymer. An isomer, 5-Bromo-3-chloro-2-hydroxybenzaldehyde, is noted for its use as a building block in synthesizing polymers and resins. smolecule.com Given its structural similarities, this compound could potentially be used in a similar capacity to create new polymeric materials with tailored properties.

Development of Chemo- and Biosensors

Schiff bases derived from salicylaldehydes are widely investigated for their application as chemosensors. The formation of metal complexes often leads to a distinct change in optical properties, such as color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). This phenomenon, known as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET), allows for the detection of specific metal ions.

While direct studies on this compound as a sensor precursor are not prominent, derivatives of the closely related 5-bromosalicylaldehyde (B98134) are known to form complexes with metal ions. biosynth.commdpi.com The imine nitrogen and phenolic oxygen atoms create a coordination pocket suitable for binding cations. The electronic properties of this binding site can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and chlorine atoms in this compound would modulate the electronic environment of the sensor molecule, potentially leading to high selectivity and sensitivity for specific analytes.

Catalytic Applications of Metal Complexes

Metal complexes synthesized from Schiff base ligands derived from substituted salicylaldehydes are of significant interest in catalysis. researchgate.net These complexes can act as catalysts for a variety of organic transformations. The structure of the ligand, including the steric and electronic effects of its substituents, plays a crucial role in the catalytic activity and selectivity of the metal center.

Research on the isomer 3-Bromo-5-chloro-2-hydroxybenzaldehyde shows it is a precursor for ligands that form stable complexes with transition metals like copper(II), which have potential applications in catalysis. Furthermore, complexes of ligands derived from 5-bromo-2-hydroxybenzaldehyde with metals such as Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II) have been synthesized and studied. researchgate.net Organotin(IV) complexes derived from a thiosemicarbazone of 5-bromo-2-hydroxybenzaldehyde have also been reported. tandfonline.com These examples strongly suggest that this compound is a viable precursor for a new range of Schiff base ligands whose metal complexes could exhibit significant catalytic activity.

Table 1: Examples of Metal Complexes Derived from Related Salicylaldehydes and Their Applications

| Precursor Aldehyde | Metal Ion(s) | Resulting Complex Type | Potential Application | Reference(s) |

|---|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Cu(II), Co(II), Ni(II), etc. | Schiff Base Metal Complex | Catalysis, Dye Industry | researchgate.net |

| 5-Bromo-2-hydroxybenzaldehyde | Organotin(IV) | Thiosemicarbazone Complex | Not Specified in Article | tandfonline.com |

| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | Copper(II) | Schiff Base Metal Complex | Catalysis, Materials Science |

Chromophoric Properties and Applications in Dye Chemistry

Aromatic aldehydes and their derivatives, particularly those that form extended conjugated systems like Schiff bases and azomethines, often exhibit chromophoric properties, meaning they can absorb and emit light in the visible spectrum. The isomer 5-Bromo-3-chloro-2-hydroxybenzaldehyde is noted for its utility in dye manufacturing due to these properties. smolecule.com The reaction of this compound with anilines or other aromatic amines would create Schiff bases with extensive π-conjugation, making them candidates for new dyes and pigments. The specific wavelengths of absorption and emission could be tuned by the choice of the amine and the substituents on the aldehyde ring, offering a pathway to color-specific applications.

Potential in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The hydroxyl group and the halogen atoms on the this compound ring are capable of forming hydrogen and halogen bonds, respectively. These interactions are crucial for the self-assembly of molecules into larger, ordered structures.

For example, a Schiff base synthesized from 5-bromo-2-hydroxybenzaldehyde forms a supramolecular dimer in the solid state through intermolecular hydrogen bonds. nih.gov This demonstrates the potential of such molecules to act as tectons (building blocks) in crystal engineering and supramolecular assembly. It is plausible that this compound and its derivatives could be designed to form specific supramolecular architectures like chains, layers, or more complex three-dimensional networks. nih.gov

Computational Chemistry Investigations of 5 Bromo 4 Chloro 2 Hydroxybenzaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)